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Compound of Interest

Compound Name: DS18561882

An In-depth Technical Guide to DS18561882: A Potent and Selective MTHFD2 Inhibitor for
Anti-Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS18561882 is a potent, selective, and orally bioavailable small molecule inhibitor of
methylenetetrahydrofolate dehydrogenase 2 (MTHFDZ2).[1][2][3] MTHFD2 is a mitochondrial
enzyme crucial for one-carbon (1C) metabolism, a pathway highly upregulated in various
cancers to support rapid proliferation but with low to undetectable expression in most healthy
adult tissues.[3][4] This differential expression makes MTHFD2 an attractive therapeutic target.
DS18561882 exerts its anti-cancer effects by disrupting mitochondrial 1C metabolism, leading
to the depletion of essential building blocks for nucleotide synthesis, thereby inducing growth
arrest in cancer cells.[5] Preclinical studies have demonstrated significant in vitro and in vivo
efficacy in breast cancer models, highlighting its potential as a promising anti-cancer agent.[1]

[2]

Mechanism of Action

DS18561882 selectively targets the mitochondrial enzyme MTHFD2. MTHFD2 is responsible
for two sequential reactions in the folate cycle: the NAD+-dependent oxidation of 5,10-
methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and its
subsequent hydrolysis to 10-formyltetrahydrofolate (10-CHO-THF). The final product, formate,
Is exported to the cytoplasm to be used in the de novo synthesis of purines, which are essential
for DNA and RNA replication.[5]
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By inhibiting MTHFD2, DS18561882 blocks this critical supply of one-carbon units from the
mitochondria. This leads to a depletion of the formate pool, which in turn halts purine synthesis.
[5] Cancer cells, with their high demand for nucleotides to sustain rapid proliferation, are unable
to replicate their DNA, resulting in growth arrest.[5] Additionally, MTHFD2 activity contributes to
cellular redox balance by generating NADPH; its inhibition can therefore also induce oxidative

stress in cancer cells.[6]
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Core mechanism of DS18561882 action via MTHFD2 inhibition.
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Quantitative Data Summary

The anti-cancer potential of DS18561882 has been quantified through various in vitro and in
Vivo assays.

Table 1: In Vitro Potency and Selectivity

This table summarizes the inhibitory activity of DS18561882 against its primary target,
MTHFD?2, its cytosolic isozyme MTHFD1, and its effect on cancer cell growth.

Parameter Target / Cell Line Value Reference(s)
ICso MTHFD2 (human) 6.3 nM (0.0063 puM) [7]
ICso0 MTHFD1 (human) 570 nM (0.57 pM) [7]
Selectivity MTHFD1 / MTHFD2 ~90-fold [7]
MDA-MB-231 (Breast
Glso 140 nM [1][3]
Cancer)

ICso (Half-maximal inhibitory concentration): Concentration of the drug that inhibits the
biochemical activity of a target enzyme by 50%. Glso (Half-maximal growth inhibition):
Concentration of the drug that inhibits the growth of a cell population by 50%.

Table 2: In Vivo Pharmacokinetics in Mice (Oral
Administration)

This table outlines the key pharmacokinetic parameters of DS18561882 following a single oral

dose in mice.
Dose (mg/kg) Cmax (pg/mL) AUC (ug-hImL)  ti/2 (hours) Reference(s)
30 11.4 64.6 2.21 [7]
100 56.5 264 2.16 [7]
200 90.1 726 2.32 [7]
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Cmax: Maximum observed plasma concentration. AUC: Area under the plasma concentration-
time curve. ti/2: Elimination half-life.

Table 3: In Vivo Anti-Tumor Efficacy

This table shows the tumor growth inhibition effect of DS18561882 in a mouse xenograft
model.

Dose (mgl/kg, L .
Cancer Model BID) Administration Outcome Reference(s)
MDA-MB-231

300 Oral TGl 67% [31[7]
Xenograft

TGI: Tumor Growth Inhibition, the percentage difference in the mean tumor volume of the
treated group compared to the control group. BID: Bis in die (twice a day).

Key Signaling Pathways Modulated by MTHFD2
Inhibition

Inhibition of MTHFD2 by DS18561882 impacts several downstream signaling pathways that
are critical for cancer progression, including proliferation, metastasis, and survival.
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Downstream pathways affected by DS18561882-mediated MTHFD2 inhibition.

o STAT3 Pathway: In ovarian cancer models, MTHFD2 depletion leads to the inactivation of

STAT3 phosphorylation (p-STAT3). This, in turn, downregulates key markers of the epithelial-

mesenchymal transition (EMT) like N-cadherin and Vimentin, ultimately suppressing cancer

cell migration and metastasis.[8]

 |ILK Signaling: In non-small cell lung cancer (NSCLC), MTHFD2 inhibition has been shown to

suppress tumor growth by downregulating the Integrin-Linked Kinase (ILK) signaling

pathway. This effect is mediated by an increase in the phosphorylation of AMPKa.[9]
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e mTORC1 Signaling: As a critical nutrient sensor, mMTORCL1 signaling can be attenuated by
MTHFD2 inhibition, which depletes purine pools and leads to the accumulation of
biosynthetic intermediates, thereby linking metabolic state to cell growth and proliferation
signals.[10][11]

e Redox Homeostasis: The MTHFD2 reaction is a source of mitochondrial NADPH, which is
essential for scavenging reactive oxygen species (ROS). Inhibition of MTHFD2 can disrupt
this balance, leading to increased ROS levels and heightened oxidative stress, which can be
detrimental to cancer cells.[6][12]

Experimental Protocols
MTHFD2/MTHFD1 Enzyme Inhibition Assay (ICso
Determination)

This protocol outlines a method for determining the in vitro potency of DS18561882 against
recombinant MTHFD2 and MTHFD1 enzymes.

o Objective: To measure the concentration of DS18561882 required to inhibit 50% of the
enzymatic activity of MTHFD2 and MTHFD1.

e Principle: The assay measures the rate of NAD+ reduction to NADH, which is coupled to a
luciferase-based system (e.g., Promega NAD(P)H-Glo™) that generates a luminescent
signal proportional to the amount of NADH produced.

o Workflow:

Click to download full resolution via product page

Workflow for the in vitro MTHFD2/1 enzyme inhibition assay.

e Methodology:
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o Compound Preparation: Prepare a serial dilution series of DS18561882 in DMSO, then
dilute further into the assay buffer.

o Reaction Setup: In a 384-well assay plate, add the diluted DS18561882 or DMSO (vehicle
control).

o Enzyme Addition: Add recombinant human MTHFD2 or MTHFD1 enzyme solution
containing the cofactor NAD+. Incubate for a short period at room temperature.

o Reaction Initiation: Start the enzymatic reaction by adding the substrate, 5,10-
methylenetetrahydrofolate (CH2-THF).

o Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C to allow for NADH
production.

o Signal Detection: Stop the reaction and generate a signal by adding a detection reagent
(e.g., NAD(P)H-Glo™). This reagent lyses the cells and contains reductase and a pro-
luciferin substrate that converts NADH to a luminescent signal via luciferase.

o Data Acquisition: Measure luminescence using a plate reader.

o Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no
enzyme). Plot the normalized response against the logarithm of the inhibitor concentration
and fit to a four-parameter dose-response curve to determine the I1Cso value.

Cell-Based Growth Inhibition Assay (Glso Determination)

This protocol describes how to measure the effect of DS18561882 on the proliferation of a
cancer cell line, such as MDA-MB-231.

o Objective: To determine the concentration of DS18561882 that causes a 50% reduction in
the growth of cancer cells.

e Principle: Cells are seeded and allowed to attach before being treated with the compound.
After an incubation period, the relative number of viable cells is measured using a metabolic
assay (e.g., resazurin, MTT, WST-1), which generates a colorimetric or fluorescent signal
proportional to the number of living cells.
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o Methodology:

o Cell Seeding: Culture MDA-MB-231 cells under standard conditions. Trypsinize, count,
and seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000
cells/well). Allow cells to adhere overnight.

o Compound Treatment: Prepare a serial dilution of DS18561882 in culture medium.
Remove the old medium from the cells and add the medium containing the various
concentrations of the compound. Include wells with vehicle (DMSO) as a negative control.

o Incubation: Incubate the plate for 72-96 hours in a cell culture incubator (37°C, 5% CO2).

o Viability Measurement: Add a viability reagent (e.g., 10% v/v of Resazurin or WST-1
solution) to each well and incubate for 1-4 hours.

o Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at
the appropriate wavelength.

o Analysis: Calculate the percentage of growth inhibition for each concentration relative to
the vehicle-treated control cells. Plot the percent inhibition against the log of the
compound concentration and fit the data to a dose-response curve to calculate the Glso.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of
DS18561882 in a mouse model.

o Objective: To assess the ability of orally administered DS18561882 to inhibit tumor growth in

Vivo.

o Model: MDA-MB-231 human breast cancer cells implanted into immunocompromised mice
(e.g., female BALB/c nude or NOD/SCID mice).

o Methodology:

o Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and
resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to
enhance tumor establishment. Keep the cell suspension on ice.
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o Tumor Implantation: Anesthetize the mice. Subcutaneously inject approximately 2.5-5
million cells in a volume of 100-200 L into the right flank of each mouse.

o Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors
reach a palpable, measurable size (e.g., 100-150 mm3), randomize the animals into
treatment and control groups.

o Drug Formulation and Administration: Prepare the dosing formulation by suspending
DS18561882 in a vehicle such as 0.5% (w/v) methyl cellulose. Administer DS18561882
(e.g., 30, 100, 300 mg/kg) or vehicle alone to the respective groups via oral gavage,
typically twice daily (BID).

o Monitoring: Measure tumor volumes with calipers 2-3 times per week and record the body
weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the
formula: (Length x Width?)/2.

o Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until
tumors in the control group reach a specified maximum size. Euthanize the mice, and
excise, weigh, and photograph the tumors.

o Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared
to the vehicle control group. Analyze the statistical significance of the differences in tumor
volume and weight.

Conclusion

DS18561882 is a well-characterized preclinical candidate with a clear mechanism of action,
strong in vitro potency, high selectivity for its target MTHFDZ2, and proven anti-tumor efficacy in
vivo. Its favorable oral pharmacokinetic profile further enhances its potential as a developable
anti-cancer therapeutic. The disruption of one-carbon metabolism represents a targeted
strategy to exploit a key metabolic vulnerability of cancer. Further research into combination
therapies and exploration in other MTHFD2-dependent cancer types is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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